Teclothiazide

Descripción general

Descripción

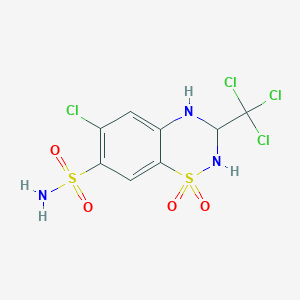

Teclotiazida es un diurético tiazídico con la fórmula química C8H7Cl4N3O4S2 y un peso molecular de 415.08 . Se utiliza principalmente en el tratamiento de la hipertensión y el edema asociado con la insuficiencia cardíaca congestiva, la cirrosis hepática y la terapia con corticosteroides y estrógenos . Los diuréticos tiazídicos como la teclotiazida actúan inhibiendo el simpuerto sodio-cloruro en el túbulo contorneado distal de la nefrona, lo que lleva a una mayor excreción de sodio, cloruro y agua .

Métodos De Preparación

La teclotiazida se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de la 6-cloro-2H-1,2,4-benzotiadiazina-7-sulfonamida con reactivos apropiados en condiciones controladas . Las condiciones de reacción suelen implicar el uso de disolventes como la dimetilformamida (DMF) y catalizadores como la trietilamina. Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza .

Análisis De Reacciones Químicas

La teclotiazida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La teclotiazida se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la teclotiazida en sus aminas correspondientes.

Sustitución: Pueden ocurrir reacciones de sustitución de halógenos, lo que lleva a la formación de varios derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el cloro.

Aplicaciones Científicas De Investigación

Modulation of Glutamate Receptors

Cyclothiazide is primarily known for its role as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Research indicates that it enhances glutamatergic transmission by blocking receptor desensitization, which is crucial for maintaining synaptic efficacy in the brain.

Key Findings:

- Cyclothiazide effectively increases the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in neurons, demonstrating its ability to potentiate synaptic responses .

- It has been shown to enhance glutamate-induced release of neurotransmitters in a concentration-dependent manner, indicating its potential utility in studying synaptic plasticity and excitatory signaling pathways .

Interaction with GABA Receptors

In addition to its effects on AMPA receptors, cyclothiazide exhibits inhibitory actions on γ-aminobutyric acid type A (GABA A) receptors. This dual action creates a unique balance between excitatory and inhibitory neurotransmission.

Case Studies:

- A study highlighted that cyclothiazide significantly reduces GABA A receptor-mediated currents, suggesting that it can shift the excitation-inhibition balance in the brain, which may have implications for conditions like epilepsy .

- In experiments involving chronic seizure models, cyclothiazide-induced alterations in GABAergic signaling were linked to the development of recurrent seizure behaviors, emphasizing its role in seizure dynamics .

Potential Therapeutic Applications

Given its properties, cyclothiazide is being explored for various therapeutic applications:

Neurological Disorders:

- The compound's ability to enhance glutamatergic transmission while inhibiting GABAergic activity positions it as a candidate for treating conditions characterized by impaired synaptic function, such as Alzheimer's disease and schizophrenia .

- Its modulation of synaptic activity may also provide insights into developing treatments for epilepsy by understanding how altered neurotransmission contributes to seizure activity .

Respiratory Function:

- Recent studies have shown that cyclothiazide can enhance respiratory-related neuronal activity, suggesting potential applications in disorders affecting respiratory control .

Summary of Findings

Mecanismo De Acción

La teclotiazida ejerce sus efectos inhibiendo el simpuerto sodio-cloruro (SLC12A3) en el túbulo contorneado distal de la nefrona . Esta inhibición previene la reabsorción de iones sodio y cloruro, lo que lleva a una mayor excreción de estos iones junto con el agua. El efecto diurético resultante reduce el volumen sanguíneo y disminuye la presión arterial. Además, la teclotiazida puede tener un efecto vasodilatador directo sobre los vasos sanguíneos, contribuyendo a sus propiedades antihipertensivas .

Comparación Con Compuestos Similares

La teclotiazida es similar a otros diuréticos tiazídicos como la hidroclorotiazida y la clorotiazida. Tiene propiedades únicas que la distinguen de estos compuestos:

Hidroclorotiazida: Tanto la teclotiazida como la hidroclorotiazida inhiben el simpuerto sodio-cloruro, pero la teclotiazida tiene una duración de acción más larga.

Clorotiazida: La teclotiazida es más potente que la clorotiazida y requiere dosis más bajas para lograr el mismo efecto diurético. Otros compuestos similares incluyen la ciclotiazida y la bendroflumetiacida, que también pertenecen a la clase de diuréticos tiazídicos.

Actividad Biológica

Teclothiazide, a thiazide diuretic, is primarily known for its role in managing hypertension and edema. However, its biological activity extends beyond this therapeutic application, particularly in the modulation of neurotransmitter systems in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its interactions with AMPA receptors, effects on seizure activity, and implications for neurological research.

Chemical Profile

- Chemical Name: 6-Chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiazidiazine-7-sulfonamide-1,1-dioxide

- Molecular Weight: 285.74 g/mol

- Purity: ≥98%

This compound acts primarily as a positive allosteric modulator of AMPA receptors. This modulation enhances glutamatergic neurotransmission by inhibiting receptor desensitization. The compound selectively interacts with the flip variant of the AMPA receptor subunits, which is significant for its pharmacological effects .

Effects on Seizure Activity

This compound has been shown to induce seizure-like behaviors in animal models. A study demonstrated that microinjection of this compound into the left ventricle of rats resulted in dose-dependent seizure activity characterized by abnormal behaviors such as head nodding and generalized seizures . The following table summarizes the findings from this study:

| Treatment | Dose (μmol) | Number of Seizures (Stage II) | Number of Seizures (Stage III) | Duration (s) |

|---|---|---|---|---|

| DMSO | - | 0/8 | 0/8 | - |

| This compound | 0.25 | 0/5 | 1/5 | 505 |

| This compound | 0.50 | 1/5 | 39 | 29.7 |

| This compound | 0.75 | 10/14 | 12/14 | 63.2 |

The results indicated that higher doses of this compound significantly increased both the frequency and duration of seizure episodes compared to control groups .

Long-term Effects and Neuroplasticity

Chronic exposure to this compound has been associated with persistent alterations in neuronal excitability. A study reported that prolonged treatment led to lasting changes in synaptic activity within hippocampal neurons, suggesting that this compound may induce neuroplastic changes that could contribute to epilepsy development .

Respiratory Effects

Interestingly, this compound also influences respiratory patterns in neonatal rats by increasing the amplitude of respiratory-related nerve activity. This effect appears to be independent of traditional receptor activation pathways and suggests a unique mechanism by which this compound can modulate respiratory functions .

Implications for Research

The dual action of this compound—enhancing excitatory neurotransmission while inhibiting inhibitory GABAergic transmission—positions it as a critical agent for studying excitatory-inhibitory balance in the CNS. Its ability to induce epileptiform activities makes it a valuable tool for exploring mechanisms underlying epilepsy and other neurological disorders .

Propiedades

Número CAS |

4267-05-4 |

|---|---|

Fórmula molecular |

C8H7Cl4N3O4S2 |

Peso molecular |

415.1 g/mol |

Nombre IUPAC |

6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C8H7Cl4N3O4S2/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12/h1-2,7,14-15H,(H2,13,16,17) |

Clave InChI |

GUTZRTRUIMWMJZ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |

SMILES canónico |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |

Key on ui other cas no. |

4267-05-4 |

Pictogramas |

Irritant |

Sinónimos |

teclothiazide tetrachlormethiazide tetrachloromethiazide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.